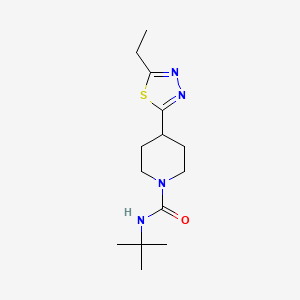

5-Tert-butylpiperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

WAY100135: A Selective Antagonist

WAY100135 is identified as a novel phenylpiperazine derivative, closely related to 5-tert-butylpiperazin-2-one, acting as a selective antagonist at both somatodendritic and postsynaptic 5-HT1A receptors. This compound has shown promise in antagonizing the effects of certain serotonin receptor agonists without demonstrating agonist-like behavioral effects, highlighting its potential utility in neuropsychiatric disorder research (Fletcher et al., 1993).

Antioxidant Effects on DNA Adduct Formation

Another study explored the effects of dietary antioxidants, including a compound structurally related to this compound, on aflatoxin B1 (AFB1) - DNA adduct formation in rats. This research found that such antioxidants can substantially reduce AFB1-induced DNA damage, suggesting a protective role against certain carcinogens (Kensler et al., 1985).

Inhibition of Inflammatory Enzymes

Compounds derived from this compound have been found to act as dual inhibitors of 5-lipoxygenase and cyclooxygenase in rat basophilic leukemia cells, indicating potential applications in treating inflammation and related disorders (Flynn et al., 1991).

Serotonin Function Probe

m-Chlorophenylpiperazine (mCPP), a probe extensively used for serotonin function in psychiatry, demonstrates the utility of piperazine derivatives, like this compound, in psychiatric research. mCPP's efficacy in revealing serotonin receptor sensitivity showcases the broader potential of related compounds in neuropsychological studies (Kahn & Wetzler, 1991).

Histamine H4 Receptor Ligands

The modification of this compound derivatives led to the development of potent ligands for the histamine H4 receptor, indicating potential for treating allergic and inflammatory diseases. This research underscores the importance of chemical structure in the pharmacological utility of such compounds (Altenbach et al., 2008).

Propiedades

IUPAC Name |

5-tert-butylpiperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2,3)6-4-10-7(11)5-9-6/h6,9H,4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECVQBOCKVTYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)CN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-butoxybenzamide](/img/structure/B2615877.png)

![(E)-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2615879.png)

![N-benzyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2615887.png)